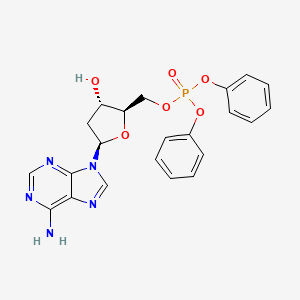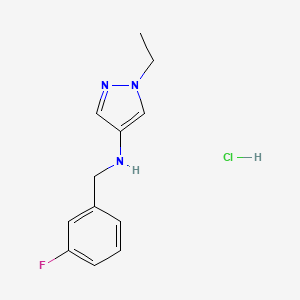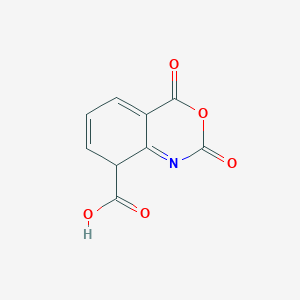
(2Z)-2-(7-chloro-4-oxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-2-ylidene)-3-(2,4-dichlorophenyl)-3-oxopropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cilliobrevin D is a cell-permeable, reversible, and specific inhibitor of the AAA+ ATPase motor cytoplasmic dynein. It is known for its ability to inhibit Hedgehog signaling and primary cilia formation. This compound has been widely used in scientific research to study dynein motor function and its role in various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
Cilliobrevin D is synthesized through a series of chemical reactions involving the formation of a benzoyl dihydroquinazolinone derivative. The synthetic route typically involves the reaction of 2-amino-4-chlorobenzonitrile with 2,4-dichlorobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then cyclized to form the final product, Cilliobrevin D .
Industrial Production Methods
While specific industrial production methods for Cilliobrevin D are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production .
化学反应分析
Types of Reactions
Cilliobrevin D undergoes various chemical reactions, including:
Oxidation: Cilliobrevin D can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Cilliobrevin D into reduced forms.
Substitution: Substitution reactions can occur at the chloro groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
科学研究应用
Cilliobrevin D has a wide range of scientific research applications, including:
作用机制
Cilliobrevin D exerts its effects by inhibiting the AAA+ ATPase motor cytoplasmic dynein. It disrupts spindle pole focusing, kinetochore-microtubule attachment, and melanosome aggregation in a dose-dependent manner. This inhibition leads to the perturbation of protein trafficking within primary cilia and blocks Hedgehog signaling .
相似化合物的比较
Similar Compounds
Dynapyrazoles: These are more potent inhibitors of dynein compared to Cilliobrevin D and have a unique mode of action.
Ciliobrevin A: Another member of the ciliobrevin family, with similar inhibitory effects on dynein.
Uniqueness of Cilliobrevin D
Cilliobrevin D is unique due to its reversible and specific inhibition of dynein, making it a valuable tool for studying dynein motor function. Its ability to inhibit Hedgehog signaling and primary cilia formation further distinguishes it from other similar compounds .
属性
分子式 |
C17H14Cl3N3O2 |
|---|---|
分子量 |
398.7 g/mol |
IUPAC 名称 |
(2Z)-2-(7-chloro-4-oxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-2-ylidene)-3-(2,4-dichlorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C17H14Cl3N3O2/c18-8-1-3-10(13(20)5-8)15(24)12(7-21)16-22-14-6-9(19)2-4-11(14)17(25)23-16/h1,3,5,9,11,14,22H,2,4,6H2,(H,23,25)/b16-12- |
InChI 键 |
WPTCLCBOWMWWFK-VBKFSLOCSA-N |
手性 SMILES |
C1CC2C(CC1Cl)N/C(=C(\C#N)/C(=O)C3=C(C=C(C=C3)Cl)Cl)/NC2=O |
规范 SMILES |
C1CC2C(CC1Cl)NC(=C(C#N)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate](/img/structure/B12349520.png)
![D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate (9CI)](/img/structure/B12349533.png)

![1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349559.png)


![4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B12349568.png)



![6,13-Diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone](/img/structure/B12349589.png)


